molecular formula C21H17ClN4O3 B4649051 N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide

N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide

Cat. No.: B4649051
M. Wt: 408.8 g/mol
InChI Key: ZXRVFUKERMOJMW-ZROIWOOFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for the development of new drugs. In

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects through the modulation of various signaling pathways and enzymes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are involved in the inflammatory response. Additionally, this compound has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide in lab experiments is its potent anti-inflammatory and antioxidant properties. This makes it a useful tool for studying the role of inflammation and oxidative stress in various diseases. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide. One potential direction is the development of new drugs based on this compound. Its unique chemical structure and potent therapeutic properties make it a promising candidate for drug development. Another direction is the study of its potential use in the treatment of neurodegenerative diseases. The neuroprotective effects of this compound make it a potential candidate for the development of new treatments for Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide has been studied extensively for its potential therapeutic applications. This compound has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been studied for its potential use as a lead compound in the development of new drugs.

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-28-18-8-3-13(10-19(18)29-2)20-15(12-24-26-20)9-14(11-23)21(27)25-17-6-4-16(22)5-7-17/h3-10,12H,1-2H3,(H,24,26)(H,25,27)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRVFUKERMOJMW-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]acrylamide
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